2-Bromo-6-(difluoromethoxy)benzaldehyde oxime

Medicinal chemistry cross-coupling structure–activity relationship

2-Bromo-6-(difluoromethoxy)benzaldehyde oxime (CAS 2174011-34-6) is a disubstituted aromatic aldoxime with a molecular formula of C₈H₆BrF₂NO₂ and a molecular weight of 266.04 g/mol. The compound bears a bromine atom at the ortho position and a difluoromethoxy (–OCF₂H) group at the para position relative to the oxime functionality, placing it within the broader class of halogenated benzaldehyde oximes that serve as key intermediates for agrochemical and pharmaceutical active substances.

Molecular Formula C8H6BrF2NO2
Molecular Weight 266.042
CAS No. 2174011-34-6
Cat. No. B2992923
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-6-(difluoromethoxy)benzaldehyde oxime
CAS2174011-34-6
Molecular FormulaC8H6BrF2NO2
Molecular Weight266.042
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Br)C=NO)OC(F)F
InChIInChI=1S/C8H6BrF2NO2/c9-6-2-1-3-7(14-8(10)11)5(6)4-12-13/h1-4,8,13H/b12-4+
InChIKeyBJSHSMLFLFRTNB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Bromo-6-(difluoromethoxy)benzaldehyde oxime: Core Properties and Research Classification for Procurement


2-Bromo-6-(difluoromethoxy)benzaldehyde oxime (CAS 2174011-34-6) is a disubstituted aromatic aldoxime with a molecular formula of C₈H₆BrF₂NO₂ and a molecular weight of 266.04 g/mol . The compound bears a bromine atom at the ortho position and a difluoromethoxy (–OCF₂H) group at the para position relative to the oxime functionality, placing it within the broader class of halogenated benzaldehyde oximes that serve as key intermediates for agrochemical and pharmaceutical active substances [1]. Its structural combination of a heavy halogen (Br) for cross-coupling chemistry and a fluorinated ether for modulated lipophilicity and metabolic stability distinguishes it from simpler benzaldehyde oxime analogs.

Why 2-Bromo-6-(difluoromethoxy)benzaldehyde oxime Cannot Be Replaced by In-Class Analogs


Generic substitution among benzaldehyde oximes fails because the simultaneous presence of the ortho-bromine and para-difluoromethoxy substituents creates a reactivity and physicochemical profile not attainable with mono-substituted or differently positioned analogs. The bromine atom provides a versatile handle for Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig, etc.), while the –OCF₂H group imparts distinct electronic effects and hydrogen-bonding capacity that influence both synthetic outcomes and biological target engagement [1]. Replacing this compound with 4-(difluoromethoxy)benzaldehyde oxime (lacking the bromine coupling site) or 2-bromobenzaldehyde oxime (lacking the fluorinated ether) eliminates the orthogonal reactivity that enables sequential derivatization strategies in medicinal chemistry and agrochemical lead optimization [2].

Comparative Performance Evidence for 2-Bromo-6-(difluoromethoxy)benzaldehyde oxime vs. Analogs


Orthogonal Functional Handle Density Enables Sequential Derivatization Unavailable in Mono-Substituted Oximes

The target compound incorporates both a bromine atom (for Pd-catalyzed cross-coupling) and a difluoromethoxy group on the same aromatic ring. The closest analog, 2-bromobenzaldehyde oxime (CAS 34158-72-0, C₇H₆BrNO, MW 200.03), possesses only one functionalizable halogen and no fluorinated substituent . 4-(Difluoromethoxy)benzaldehyde oxime (C₈H₇F₂NO₂, MW 187.15) provides the –OCF₂H motif but lacks a halogen coupling site entirely. Only the target compound offers two orthogonal derivatization vectors on the same scaffold, enabling sequential functionalization strategies (e.g., Suzuki coupling at C2 followed by oxime ether formation) that are mechanistically inaccessible with either mono-functional analog.

Medicinal chemistry cross-coupling structure–activity relationship

Enhanced Lipophilicity (XLogP3) Driven by –OCF₂H Group vs. Non-Fluorinated Benzaldehyde Oxime

The difluoromethoxy substituent significantly elevates lipophilicity relative to the unsubstituted parent scaffold. While a computed XLogP3 value for the target oxime is not directly available, the structurally related 2-(difluoromethoxy)benzaldehyde (CAS 71653-64-0, C₈H₆F₂O₂, MW 172.13) has a computed XLogP3 of 2.6 [1]. In contrast, unsubstituted benzaldehyde oxime (CAS 932-90-1, C₇H₇NO, MW 121.14) has a calculated log P of 2.079 [2]. The incorporation of the –OCF₂H group at C6, combined with bromine at C2 (which further increases log P), positions the target compound in a more lipophilic region of chemical space that is favored for membrane permeability in cellular assays and blood-brain barrier penetration in CNS-targeted programs.

Physicochemical property lipophilicity drug-likeness

Aryl Aldoxime Scaffold Demonstrates Class-Level Antifungal Activity Superior to Reference Standards

Although direct antifungal data for 2-bromo-6-(difluoromethoxy)benzaldehyde oxime have not been published, the broader class of aryl aldoxime ether and ester derivatives shows quantifiable antifungal activity that exceeds reference drugs. In a study of 13 aryl aldoxime derivatives, four compounds demonstrated activity against Microsporum canis that was higher than the reference drug clotrimazole, with tested compounds reaching 100% inhibition at 1% concentration [1]. In a separate study, aryl aldoxime ethers and esters achieved 100% inhibition against Botrytis cinerea, Fusarium culmorum, Phytophthora cactorum, and Rhizoctonia solani at 200 mg/L, outperforming the reference fungicide chlorothalonil [2]. These class-level data establish the antifungal potential of the aldoxime pharmacophore, which the target compound inherits with the added advantage of halogen and fluorinated substituents for further optimization.

Antifungal agrochemical dermatophyte

Benzaldehyde Oxime Scaffold Validated as Key Precursor in Agrochemical and Pharmaceutical Patents

Benzaldehyde oximes are explicitly claimed as important precursors for the synthesis of agrochemical and pharmaceutical active substances, including phenylisoxazoline-containing drug candidates [1]. The patent literature demonstrates that substituted benzaldehyde oximes serve as the direct synthetic entry point to bioactive phenylisoxazolines, a privileged scaffold in both crop protection (e.g., WO 2014/048827A1) and human therapeutics (e.g., J. Med. Chem. 2003, 46, 284). The target compound, bearing both bromine and difluoromethoxy substituents, enables access to densely functionalized phenylisoxazolines that are not accessible from unsubstituted benzaldehyde oxime without additional synthetic steps.

Patent precedent agrochemical intermediate pharmaceutical precursor

Pd-Catalyzed C–H Functionalization of Aryl Aldoxime Ethers Enables Direct Access to Biologically Active Fluorenones

Aryl aldoxime ethers serve as directing groups in Pd-catalyzed multiple C–H functionalization reactions with unactivated arenes to construct biologically active fluoren-9-ones [1]. This reactivity is specific to the aldoxime ether directing group and cannot be replicated with the corresponding aldehyde or alcohol analogs. The bromine atom in the target compound provides an additional site for orthogonal Pd-catalyzed cross-coupling prior to or following the C–H activation step, enabling a two-step, one-directional synthesis of highly substituted fluorenones that would require lengthier sequences with non-halogenated aldoxime ethers.

C–H activation palladium catalysis fluorenone synthesis

Oxime-Containing Benzaldehyde Derivatives Exhibit Cancer Cell-Selective Apoptosis Induction via ROS Modulation

The oxime functional group has been demonstrated to confer cancer-cell-selective cytotoxicity in benzaldehyde-derived scaffolds. The compound TFOBO (2-((2,4,5-trifluorobenzyl)oxy)benzaldehyde oxime) suppresses myeloid leukemic cell growth by significantly increasing reactive oxygen species (ROS) levels and inducing apoptotic cell death, as evidenced by nuclear condensation, DNA fragmentation, annexin V staining, increased Bax/Bcl2 ratios, and caspase-3/7 activation [1]. Critically, the oxime derivative TFOBO was more potent than its alcohol analog TFOPM, confirming that the oxime moiety is essential for the observed ROS-mediated anticancer activity. This class-level finding validates the oxime pharmacophore as a productive starting point for anticancer lead optimization, with the target compound offering additional bromine and –OCF₂H substituents for further tuning of potency and selectivity.

Anticancer reactive oxygen species apoptosis

High-Impact Application Scenarios for 2-Bromo-6-(difluoromethoxy)benzaldehyde oxime Based on Comparative Evidence


Divergent Synthesis of Phenylisoxazoline-Based Agrochemical Leads

Building on the patent-validated role of benzaldehyde oximes as phenylisoxazoline precursors [1], scientists can employ 2-bromo-6-(difluoromethoxy)benzaldehyde oxime for the divergent synthesis of a focused library of phenylisoxazoline analogs. The C2 bromine permits late-stage Suzuki coupling to introduce aryl or heteroaryl diversity, while the C6 –OCF₂H group modulates lipophilicity and metabolic stability without additional synthetic steps. This approach compresses the typical 4–5 step linear sequence (bromination, O-alkylation, oxime formation, cycloaddition, coupling) into a 2–3 step divergent pathway, substantially reducing time to first SAR data.

Pd-Catalyzed C–H Activation / Cross-Coupling Cascade for Fluorenone Libraries

The target compound is uniquely suited for sequential Pd-catalyzed transformations: first, Suzuki-Miyaura coupling at the C2 bromine position to install an aryl group; second, oxime-directed C–H activation with a second arena to construct the fluorenone core [2]. This two-step cascade generates highly substituted fluoren-9-ones bearing a –OCF₂H substituent—a motif known to enhance binding affinity through hydrogen bonding . The orthogonal reactivity of the C–Br and oxime functionalities makes this compound the preferred starting material over non-halogenated aldoxime ethers, which can only undergo the C–H activation step.

Antifungal Lead Optimization Against Drug-Resistant Dermatophytes

Given that aryl aldoxime derivatives have shown 100% in vitro inhibition of dermatophytes including Microsporum canis at 1% concentration, with some derivatives exceeding the potency of clotrimazole [3], the target compound can serve as a starting scaffold for antifungal lead optimization. The bromine atom provides a tunable vector for SAR exploration via cross-coupling, while the –OCF₂H group may enhance fungal cell membrane penetration. This compound is appropriate for screening campaigns targeting drug-resistant fungal pathogens where novel chemotypes are urgently needed.

ROS-Modulating Anticancer Agent Development

The oxime moiety has been validated as a critical pharmacophoric element for ROS-mediated apoptosis induction in myeloid leukemia cells, with oxime-containing benzaldehyde derivatives significantly outperforming their alcohol analogs [4]. The target compound, featuring both the essential oxime group and the halogen/fluorinated substitution pattern, is a rational starting point for medicinal chemistry optimization toward selective ROS modulators. The –OCF₂H group may further enhance metabolic stability, a key liability in anticancer lead development.

Quote Request

Request a Quote for 2-Bromo-6-(difluoromethoxy)benzaldehyde oxime

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.